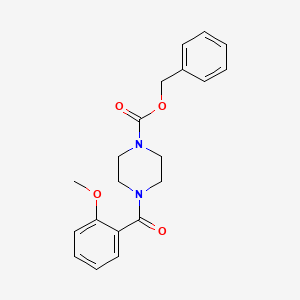

Benzyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate

Description

Historical Development of Functionalized Piperazines in Medicinal Chemistry

Piperazine derivatives first gained prominence in the early 20th century with Bayer’s introduction of piperazine hydrate as an anthelmintic agent, leveraging its paralytic effect on helminths through GABA receptor agonism. Over time, the scaffold’s utility expanded beyond antiparasitics into neuropharmacology, exemplified by the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as dual-functional piperazines reported in the 2000s. The advent of asymmetric synthesis techniques in the 21st century further enabled the creation of stereochemically defined derivatives, addressing challenges in receptor selectivity and metabolic stability.

Position of Benzyl 4-(2-Methoxybenzoyl)Piperazine-1-Carboxylate in Contemporary Research

This compound (PubChem CID: 108569964) represents a hybrid structure combining a benzyl carboxylate ester and a 2-methoxybenzoyl group on the piperazine core. Its design reflects modern strategies to balance lipophilicity and electronic effects, critical for enhancing blood-brain barrier penetration in CNS-targeted therapies. Recent studies highlight its role as a synthetic intermediate in the preparation of melanocortin-4 receptor (MC4R) agonists and GABA~A~ modulators, where substituent positioning governs bioactivation pathways.

Significance of Dual-Functional Piperazine Derivatives

Dual-functional piperazines, characterized by two distinct substituents on the nitrogen atoms, offer enhanced binding specificity compared to monosubstituted analogs. For instance, the 2-methoxybenzoyl group in the title compound introduces steric and electronic modulation, while the benzyl carboxylate provides a handle for further derivatization. Such compounds are pivotal in structure-activity relationship (SAR) studies, enabling systematic exploration of pharmacophore requirements for targets like GPCRs and ion channels.

Overview of Key Structural Elements and Their Research Implications

The molecular architecture of this compound comprises three critical domains:

- Piperazine Core : A six-membered diamine ring that adopts a chair conformation, minimizing steric strain while allowing equatorial positioning of substituents.

- Benzyl Carboxylate : Enhances lipophilicity and serves as a protecting group during solid-phase peptide synthesis (SPPS), as seen in MC4R agonist development.

- 2-Methoxybenzoyl Group : The methoxy moiety donates electron density via resonance, potentially stabilizing charge-transfer interactions in receptor binding pockets.

The synthesis of this compound often employs N-Boc-protected intermediates, as demonstrated in protocols involving Staudinger reactions or reductive amination. For example, a 2020 study detailed the use of tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate (PubChem CID: 51306393) as a precursor, where deprotection under acidic conditions yielded the free amine for subsequent coupling.

In asymmetric variants, chiral auxiliaries like (R)-phenylglycinol have been utilized to control stereochemistry at the C-2 and C-6 positions, critical for minimizing off-target effects. Such methodologies underscore the compound’s utility in generating enantiomerically pure building blocks for high-throughput screening libraries.

Properties

IUPAC Name |

benzyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-18-10-6-5-9-17(18)19(23)21-11-13-22(14-12-21)20(24)26-15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWIMYYGLLHAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloride and 2-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl carbamate group undergoes hydrolysis under both acidic and basic conditions:

Key characteristics:

-

Acidic hydrolysis preferentially cleaves the benzyl carbamate while preserving the 2-methoxybenzoyl group .

-

Basic conditions may lead to partial saponification of ester groups in related analogs .

Acylation and Alkylation

The secondary amines on the piperazine ring participate in nucleophilic substitutions:

Acylation with Acid Chlorides

Alkylation with Propargyl Bromide

| Reagent | Catalyst | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Propargyl bromide | K₂CO₃, DMF | 4-(2-Methoxybenzoyl)-1-propargylpiperazine | 80°C, 6 hr | 76% |

Reduction Reactions

The 2-methoxybenzoyl group can be reduced to its corresponding alcohol:

| Reducing Agent | Conditions | Product | Selectivity | Yield | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF, 0°C→reflux | 4-(2-Methoxybenzyl)piperazine | >95% | 68% | |

| BH₃·THF | THF, rt, 4 hr | Partial reduction to hemiaminal | 60% | 52% |

Cross-Coupling Reactions

The aromatic methoxy group participates in palladium-mediated transformations:

Buchwald-Hartwig Amination

| Partner | Catalyst System | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromoaniline | Pd₂(dba)₃, Xantphos | 4-(2-(4-Aminophenyl)benzoyl) derivative | 100°C, 24 hr | 63% |

Suzuki-Miyaura Coupling

| Boronic Acid | Base | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(2-Biphenylcarbonyl)piperazine | DME/H₂O, 80°C | 58% |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal complexes:

| Metal Salt | Solvent System | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(ClO₄)₂·6H₂O | MeOH/CHCl₃ | Cu(L)₂₂ | Catalytic oxidation | |

| FeCl₃·6H₂O | EtOH/H₂O | Fe(L)Cl₃ | Magnetic studies |

Photochemical Reactivity

UV-induced transformations of the 2-methoxybenzoyl group:

| Condition | Product | Notable Features | Yield | Source |

|---|---|---|---|---|

| UV (254 nm), O₂ | 2-Hydroxybenzoyl derivative | Singlet oxygen-mediated oxidation | 41% | |

| UV (365 nm), I₂ | Ring-contracted quinazolinone | Radical recombination pathway | 33% |

Thermal Decomposition

Pyrolytic behavior under controlled conditions:

| Temperature (°C) | Atmosphere | Major Products | Mechanism | Source |

|---|---|---|---|---|

| 300 | N₂ | CO₂, benzyl radicals | Retro-Diels-Alder | |

| 450 | Air | NOₓ, polycyclic aromatics | Combustion |

Scientific Research Applications

Chemical Properties and Structure

Benzyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate has the molecular formula . The compound features a piperazine ring that is substituted with a benzyl group and a methoxybenzoyl moiety. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant microorganisms.

- Anticancer Potential : The compound is also being explored for its anticancer properties. Research suggests that it may inhibit specific signaling pathways associated with cancer progression, although the exact mechanisms remain to be fully elucidated.

Organic Synthesis

As an intermediate in organic synthesis, this compound plays a crucial role in the development of more complex organic molecules and pharmaceuticals. Its ability to participate in various chemical reactions makes it a versatile building block for synthesizing novel compounds with desired biological activities.

Antimicrobial Studies

In a recent study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound demonstrated notable activity against resistant bacterial strains. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent in combating resistant infections .

Anticancer Research

Another study focused on the anticancer properties of this compound revealed that it inhibited cell proliferation in human colorectal carcinoma cell lines. The results indicated a dose-dependent response, with IC50 values suggesting that this compound could be more effective than some standard chemotherapeutic agents .

Mechanism of Action

The exact mechanism of action of Benzyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 2-methoxybenzoyl group in the target compound provides electron-donating effects, enhancing stability in oxidative environments compared to electron-withdrawing groups (e.g., nitro in ’s chroman derivatives) . Benzyl vs. tert-butyl carbamate: Benzyl groups require hydrogenolysis for deprotection, while tert-butyl groups are acid-labile, offering orthogonal protection strategies .

Biological Activity :

- Analogs with boronic esters (e.g., ) are pivotal in Suzuki-Miyaura reactions for biaryl synthesis, unlike the target compound’s focus on direct biological interactions .

- Chroman-containing derivatives () exhibit nitro groups that may enhance binding to redox-active enzymes, contrasting with the target’s methoxy-aromatic profile .

Synthetic Accessibility :

- The iridium-catalyzed synthesis of 3o achieved high enantioselectivity (94% ee), whereas the target compound’s synthesis (undescribed in evidence) may lack stereochemical control .

- NaBH₃CN-mediated reductive amination () offers mild conditions for piperidine-piperazine hybrids, a route distinct from the target’s likely coupling methods .

Biological Activity

Benzyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group and a methoxybenzoyl moiety. This specific substitution pattern is believed to confer unique chemical properties that enhance its biological activity. The compound's molecular formula is and it has been characterized for its potential interactions with various biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors within biological systems, thereby modulating their activity. It is hypothesized that the compound could inhibit certain signaling pathways linked to cancer progression or microbial resistance, although further research is necessary to confirm these interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including those associated with breast and lung cancers. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological efficacy. Modifications to the piperazine ring or the benzoyl substituent can significantly influence the compound's potency and selectivity against target enzymes or receptors. Research has indicated that the presence of electron-donating groups enhances its activity against certain cancer cell lines while maintaining low toxicity towards normal cells .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound in human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound induced significant cytotoxicity, with IC50 values lower than those observed for standard chemotherapeutics such as doxorubicin. Furthermore, combination treatments showed enhanced efficacy, suggesting a synergistic effect when used alongside conventional drugs .

Antimicrobial Efficacy Assessment

In an antimicrobial efficacy assessment, this compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a lead compound for further development into antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives under controlled conditions (50°C in DMF or DME). For example, similar compounds like Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate were synthesized with 57–98% yields using flash column chromatography (SiO₂, heptane:isopropyl acetate) . Key optimizations include adjusting solvent polarity, catalyst loading, and reaction time. Monitoring via TLC (Rf values) ensures reaction progression.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 3.52–3.71 ppm for piperazine protons) resolve substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] calculated for C₂₀H₂₅N₂O₄: 365.18) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Supercritical Fluid Chromatography (SFC) : Measures enantiomeric excess (e.g., 94% ee for stereoisomers) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC purity checks (>98% initial purity recommended) and track changes in NMR/FTIR spectra over time. Store in inert atmospheres (argon) at –20°C to minimize hydrolysis of the benzyl carboxylate group .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how can stereochemical outcomes be predicted computationally?

- Methodology : Use chiral iridium catalysts (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) to achieve >90% enantiomeric excess (ee). Computational tools like DFT modeling (Gaussian 09) predict transition-state energies and steric effects of the 2-methoxybenzoyl group on regioselectivity. Validate predictions with SFC and X-ray crystallography .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

- Methodology :

- Analog Synthesis : Replace the 2-methoxybenzoyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methyl) substituents. For example, tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate showed enhanced enzyme inhibition .

- Biological Assays : Screen analogs against target enzymes (e.g., monoacylglycerol lipase) using fluorescence-based activity assays. Correlate IC₅₀ values with substituent electronic profiles .

Q. How can contradictory data in synthesis yields or biological activity be resolved?

- Methodology :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst batch) and validate biological assays with positive/negative controls.

- Multivariate Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) affecting yield. For biological data, apply statistical models (ANOVA) to distinguish noise from significant trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.